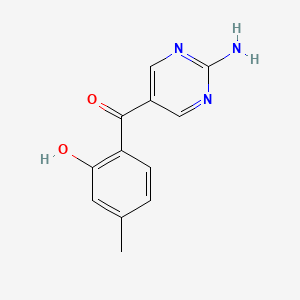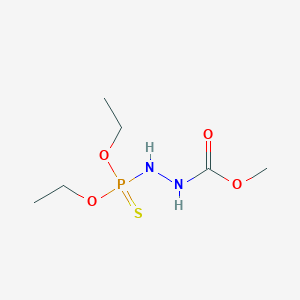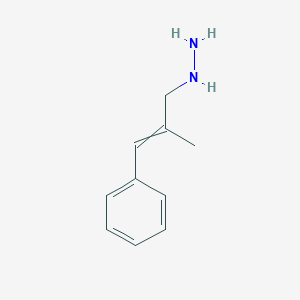
2-(4-Methylpentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpentyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 4-methylpentyl group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Methylpentyl)phenol can be synthesized through various methods, including nucleophilic aromatic substitution and rearrangement reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenol derivative . Another method includes the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the hydrolysis of diazonium salts. This involves treating an aromatic primary amine with nitrous acid to form diazonium salts, which are then hydrolyzed to produce phenols .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylpentyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Used in the production of plastics, adhesives, and coatings due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpentyl)phenol involves its interaction with various molecular targets. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve .
Comparación Con Compuestos Similares
2-(4-Methylpentyl)phenol can be compared with other phenol derivatives such as:
Butylated hydroxyanisole (BHA): Used as an antioxidant in foods and cosmetics.
Butylated hydroxytoluene (BHT): Another antioxidant used in various chemical products.
These compounds share similar antioxidant properties but differ in their specific applications and molecular structures.
Propiedades
Número CAS |
95466-26-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-(4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9-10,13H,5-6,8H2,1-2H3 |
Clave InChI |
LLIGXYDULHXBDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)

![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)



![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)


